molecular formula C23H31O3P B2914289 (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-38-8

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2914289
CAS No.: 1338454-38-8
M. Wt: 386.472
InChI Key: JPJPMJVRCYAVEU-MHZLTWQESA-N
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Description

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C23H31O3P and its molecular weight is 386.472. The purity is usually 95%.
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Biological Activity

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23_{23}H31_{31}O3_{3}P
  • Molecular Weight : 386.46 g/mol
  • CAS Number : 1338454-38-8
PropertyValue
Molecular FormulaC23_{23}H31_{31}O3_{3}P
Molecular Weight386.46 g/mol
CAS Number1338454-38-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl substituted phenols with phosphorus-containing reagents under controlled conditions to yield the desired phosphole structure.

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized this compound using a one-pot reaction involving tert-butyl phenol and diisopropoxybenzaldehyde. The product was characterized using various spectroscopic techniques including NMR and IR spectroscopy, confirming the expected structure and purity.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.

The proposed mechanism involves the modulation of cell signaling pathways associated with cell growth and survival. Specifically, it appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Table 2: Biological Activity Summary

ActivityEffectReference
AnticancerInhibits proliferation
Induces apoptosisYes
Modulates PI3K/Akt pathwayYes

Pharmacological Studies

Pharmacological studies have shown that this compound has favorable pharmacokinetic properties. It demonstrates good solubility in organic solvents and moderate stability under physiological conditions.

Safety Profile

Toxicological assessments indicate that this compound presents low toxicity levels in animal models at therapeutic doses. However, further studies are required to determine long-term effects and potential side effects.

Scientific Research Applications

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

This compound is a phosphole compound with a unique molecular structure, with potential applications in organic synthesis and material science. It has a molecular formula of C23H31O3PC_{23}H_{31}O_3P and a molecular weight of approximately 386.46 g/mol. The compound features a benzo[d][1,3]oxaphosphole core, a five-membered ring that contains phosphorus and oxygen atoms. The chemical reactivity of this compound can be attributed to the phosphorus atom in its structure, which allows it to participate in several types of reactions.

Scientific Research Applications

The tert-butyl group is often used in chemical transformations because of its unique reactivity pattern. It is relevant in nature and has implications in biosynthetic and biodegradation pathways and can potentially be used in biocatalytic processes. this compound has potential applications in various fields.

Interaction Studies

Interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Such studies involving this compound could include:

  • Protein binding assays: These assays determine the extent to which the compound binds to proteins in vitro.
  • Cellular uptake studies: These studies investigate how the compound is taken up by cells.
  • Metabolism studies: These studies identify the metabolites produced when the compound is metabolized.

Structural Similarities

Several compounds share structural similarities with this compound.

  • (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole contains methoxy groups instead of isopropoxy groups, which may lead to potential differences in biological activity due to substituent variations.
  • 4-(Diethylamino)phenylphosphine oxide is a phosphine oxide that exhibits different reactivity patterns compared to phospholes.
  • 1-Hydroxy-2-phenyldihydrophenanthridine is a nitrogen-containing heterocycle that may offer contrasting properties in terms of reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of structural features and potential applications that differentiate it from these similar compounds. Further research could reveal more about its distinct properties and functionalities.

Additional Information

Other names and identifiers for this compound include :

  • IUPAC Name: (3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
  • Molecular Formula: C23H31O3PC_{23}H_{31}O_3P
  • Molecular Weight: 386.5 g/mol
  • Synonyms: 1338454-38-8, this compound, (R)-3-(tert-butyl)-4-(2,6- diisopropoxyphenyl)-2,3- dihydrobenzo[d][1,3]oxapho sphole, (3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole, (3R)-4-[2,6-bis(propan-2-yloxy)phenyl]-3-tert-butyl-2,3-dihydro-1,3-benzoxaphosphole
  • InChI: InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
  • InChIKey: JPJPMJVRCYAVEU-MHZLTWQESA-N
  • SMILES: CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C

Properties

IUPAC Name

(3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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